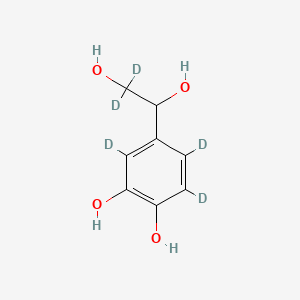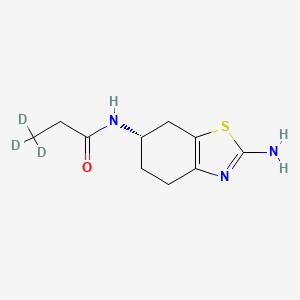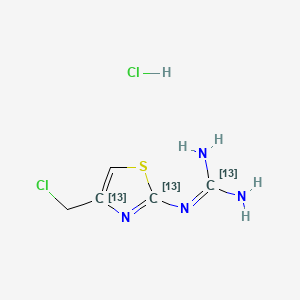
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt is a compound with the molecular formula C213C3H8Cl2N4S and a molecular weight of 230.09 . This compound is primarily used in proteomics research and is known for its stability and solubility in various solvents such as dimethyl sulfoxide, methanol, and water .
准备方法
The synthesis of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves several steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the chloromethyl group. The guanidine moiety is then attached to the thiazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial production methods for this compound are designed to ensure high purity and yield. The reaction conditions often involve controlled temperatures and the use of specific catalysts to facilitate the reactions. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
化学反应分析
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt involves its interaction with specific molecular targets. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt can be compared with other similar compounds such as:
- 1-(4-Chloromethyl-2-thiazoyl)guanidine Hydrochloride Salt
- 1-(5-(chloromethyl)-1,3-oxathiol-2-yl)guanidine hydrochloride
- 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-azaethene-1,1-diamine, chloride
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique isotopic labeling of this compound makes it particularly useful in certain research applications, such as tracing metabolic pathways .
属性
IUPAC Name |
2-[4-(chloromethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXWWLGOFMSKHV-XNBXTRTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

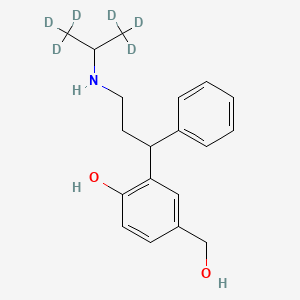

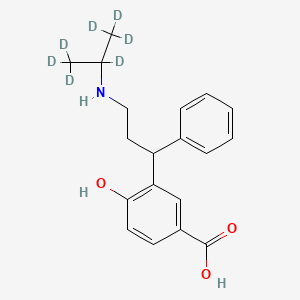

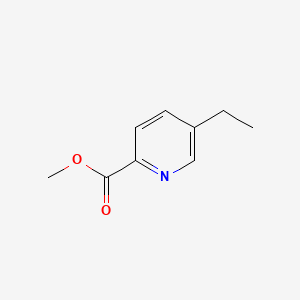
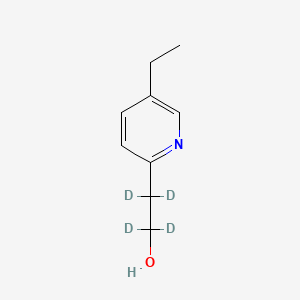
![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)
